5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide
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Overview
Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is a heterocyclic compound that features a fused imidazole and pyrrole ring system with a sulfonamide group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocarbonyl compounds with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and potential biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
Uniqueness
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different functional groups, such as carboxylic acids or nitro groups .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2,(H2,7,10,11) |
InChI Key |
YQKSSYQFTUUWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)S(=O)(=O)N |
Origin of Product |
United States |
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